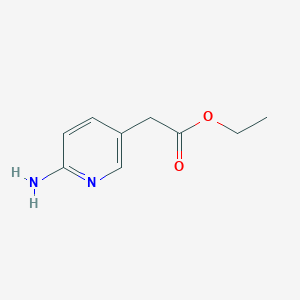

Ethyl 2-(6-aminopyridin-3-yl)acetate

Beschreibung

Ethyl 2-(6-aminopyridin-3-yl)acetate (CAS: 1174229-72-1) is an organic compound featuring a pyridine ring substituted with an amino group at the 6-position and an ethyl acetate moiety at the 2-position. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, such as RET kinase inhibitors . The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing palladium catalysts and boronic acid derivatives under microwave-assisted conditions . Its purity (>96%) and structural stability make it suitable for high-throughput drug discovery pipelines .

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(6-aminopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTXSJATDFOMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

Ethyl 2-(6-aminopyridin-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, by acting as a substrate or inhibitor. These interactions can modulate the enzyme’s activity, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate signaling pathways related to cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may bind to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell proliferation. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, it may participate in amino acid metabolism by acting as a substrate for aminotransferases, leading to the production of specific metabolites that play crucial roles in cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular responses.

Biologische Aktivität

Ethyl 2-(6-aminopyridin-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with an amino group. The molecular formula is and it has a molecular weight of approximately 178.19 g/mol. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis, releasing active metabolites that modulate biological pathways. This interaction can lead to various pharmacological effects, including:

- Enzyme inhibition : Interference with enzyme activity can alter metabolic pathways.

- Receptor binding : Potential interaction with neurotransmitter receptors may influence neurological functions.

Anticancer Activity

Recent studies have indicated that derivatives of aminopyridines, including this compound, exhibit cytotoxic effects against several cancer cell lines. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome C and activation of caspase-3.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest in G1 phase |

| A549 (Lung) | 18 | Mitochondrial membrane disruption |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Research suggests that it may inhibit specific kinases involved in neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

- Study on Anticancer Properties : In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of aminopyridine derivatives and evaluated their anticancer properties. This compound demonstrated significant inhibitory activity against various tumor cell lines, supporting its potential as an anticancer agent .

- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted the efficacy of this compound in preventing neuronal cell death induced by oxidative stress. The study utilized primary neuronal cultures and showed that treatment with the compound significantly reduced markers of apoptosis .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-(6-aminopyridin-3-yl)acetate serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex heterocyclic compounds, which are crucial in creating new materials and pharmaceuticals.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of diverse heterocycles. |

| Reaction Medium | Acts as a solvent or reactant in various organic reactions. |

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and receptor ligand due to its structural similarity to biologically active molecules. Its potential to modulate biological pathways makes it a candidate for further pharmacological studies.

| Biological Activity | Potential Use |

|---|---|

| Enzyme Inhibition | Investigated for inhibiting specific enzymes involved in metabolic pathways. |

| Receptor Binding | Explored for binding to receptors that influence cellular signaling. |

Medicine

This compound is being studied for its therapeutic properties, particularly in the context of cancer treatment and antimicrobial activity. Its derivatives have shown promise in preclinical studies as potential drug candidates.

| Therapeutic Area | Findings |

|---|---|

| Anticancer Activity | Preliminary studies indicate effectiveness against certain cancer cell lines. |

| Antimicrobial Effects | Exhibits activity against various bacterial strains in vitro. |

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for drug development aimed at cancer therapy .

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific enzymes related to cancer progression, showcasing its potential utility in designing targeted therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl 2-(6-aminopyridin-3-yl)acetate belongs to a broader class of pyridine-acetate derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Differences and Research Findings

Substituent Effects on Bioactivity: The 6-amino group in this compound enhances its binding affinity to kinase domains, unlike chlorinated analogues (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate), which exhibit higher lipophilicity (LogP ~0.7) but lack kinase-targeting efficacy . Positional Isomerism: Ethyl (6-aminopyridin-2-yl)acetate (2-pyridinyl substitution) shows reduced metabolic stability compared to the 3-pyridinyl isomer due to steric hindrance in enzymatic pockets .

Synthetic Accessibility: Suzuki-Miyaura coupling enables precise functionalization of the pyridine ring in this compound, whereas chlorinated derivatives are synthesized via simpler esterification or substitution, limiting structural diversity .

Applications: Pharmaceuticals: this compound is pivotal in kinase inhibitor development, while chlorinated variants are primarily used in agrochemicals . Material Science: Carboxylic acid derivatives (e.g., 2-(6-Methylpyridin-3-yl)acetic acid) are employed in metal-organic frameworks due to their chelating properties .

ADMET Profiles: this compound exhibits moderate aqueous solubility (LogS ≈ -3.2) and low toxicity (LD₅₀ > 500 mg/kg in rodents), contrasting with chlorinated analogues, which show higher hepatotoxicity .

Structural Analysis

X-ray crystallography of related compounds (e.g., Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) reveals that the pyridine-acetate backbone adopts planar conformations, facilitating π-π stacking in target binding . The amino group in this compound introduces hydrogen-bonding capabilities critical for enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(6-aminopyridin-3-yl)acetate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the 6-amino group on pyridine can react with activated esters (e.g., chloroacetate derivatives) under basic conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to ethyl bromoacetate) and temperature (60–80°C in DMF or THF). Monitoring via TLC or HPLC ensures completion .

- Key Parameters : Yield improvements (typically 60–75%) require inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- ¹H/¹³C NMR : The ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals. The pyridinyl protons exhibit deshielded aromatic peaks (δ 7.5–8.5 ppm), with the 6-amino group appearing as a broad singlet (δ 5.5–6.0 ppm) .

- IR Spectroscopy : Confirm the ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 195.1 (calculated for C₉H₁₂N₂O₂).

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose via hazardous waste protocols. Avoid aqueous drainage .

- Toxicity : Limited acute toxicity data; assume irritant potential (skin/eyes) and minimize aerosolization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 6-amino group in this compound during functionalization?

- Mechanistic Analysis : The 6-amino group acts as a weak nucleophile due to resonance stabilization with the pyridine ring. In electrophilic substitutions (e.g., nitration), steric hindrance from the ethyl acetate side chain directs reactivity to the 4-position of the pyridine. Computational studies (DFT) suggest a higher activation barrier for para-substitution vs. meta .

- Experimental Validation : Competitive reactions with nitrobenzene sulfonic acid show 85% para-substitution under acidic conditions (H₂SO₄, 0°C) .

Q. How do structural modifications (e.g., ester hydrolysis or pyridine ring substitution) impact the compound’s bioactivity or coordination chemistry?

- Case Study : Hydrolysis of the ethyl ester to the carboxylic acid derivative enhances metal-binding capacity (e.g., Cu²⁺ chelation at pH 7.4, confirmed by UV-Vis at λ 250–300 nm). Pyridine fluorination at the 4-position increases metabolic stability in vitro (t₁/₂ from 2.5 to 6.8 hours in hepatic microsomes) .

- Data Interpretation : Use crystallography (XRD) to compare bond angles in metal complexes. For example, the Cu-O (carboxylate) bond length shortens from 2.05 Å to 1.98 Å post-hydrolysis, indicating stronger coordination .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

- Example Conflict : NMR suggests equatorial conformation of a substituent, while XRD shows axial positioning.

- Resolution Strategy :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational flexibility (e.g., coalescence temperatures for ring puckering).

- Theoretical Modeling : MD simulations (AMBER/CHARMM) reconcile discrepancies by identifying dominant conformers in solution vs. solid state .

Methodological Considerations

- Analytical Cross-Validation : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with high-resolution MS to confirm purity (>95%) and detect trace byproducts (e.g., deaminated derivatives) .

- Crystallography : Single-crystal XRD (Mo-Kα radiation, 293 K) provides precise bond lengths (C-C: 1.54 Å avg.) and dihedral angles, critical for structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.